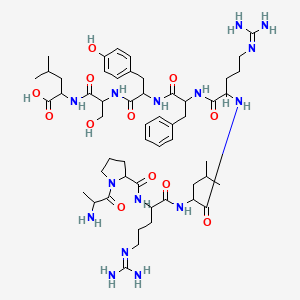
Bis(2-(octyloxy)ethyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(octyloxy)ethyl)sulfane: is an organic compound with the molecular formula C20H42O2S It is characterized by the presence of two octyloxyethyl groups attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(octyloxy)ethyl)sulfane typically involves the reaction of 2-(octyloxy)ethanol with a sulfur-containing reagent. One common method is the reaction of 2-(octyloxy)ethanol with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-(octyloxy)ethyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where the octyloxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Bis(2-(octyloxy)ethyl)sulfane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(2-(octyloxy)ethyl)sulfane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various functional groups, leading to the formation of new compounds. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Bis(2-(ethylthio)ethyl)sulfane: Similar structure but with ethylthio groups instead of octyloxyethyl groups.
Bis(2-(methoxy)ethyl)sulfane: Contains methoxyethyl groups instead of octyloxyethyl groups.
Bis(2-(butoxy)ethyl)sulfane: Contains butoxyethyl groups instead of octyloxyethyl groups.
Uniqueness: Bis(2-(octyloxy)ethyl)sulfane is unique due to the presence of long-chain octyloxyethyl groups, which can impart distinct physical and chemical properties. These properties may include enhanced solubility in organic solvents and specific interactions with biological molecules.
Propriétés
Formule moléculaire |
C20H42O2S |
|---|---|
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
1-[2-(2-octoxyethylsulfanyl)ethoxy]octane |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
RITHHYFVZDJEGB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCSCCOCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)


![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)



![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)


![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)
